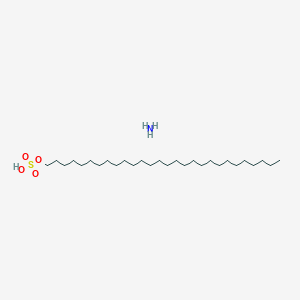

azanium octacosyl sulfate

Description

1-Octacosanol, hydrogen sulfate, ammonium salt is a derivative of 1-octacosanol (C₂₈H₅₈O, MW 410.76 g/mol), a long-chain primary alcohol naturally found in plant epicuticular waxes . The compound is synthesized by esterifying 1-octacosanol with sulfuric acid to form the hydrogen sulfate ester, which is subsequently neutralized with ammonium (NH₄⁺). This results in an amphiphilic structure with a hydrophobic C₂₈ alkyl chain and a hydrophilic sulfate-ammonium group.

The compound exhibits high lipophilicity (log Kow = 12.6) and low water solubility, consistent with its long hydrocarbon chain . Environmental fate studies indicate rapid photodegradation in air (half-life = 3.1 hours) and moderate persistence in water (half-life = 8.1 days in lakes) . Its primary applications include pharmaceuticals (e.g., lipid metabolism regulation), cosmetics, and industrial lubricants due to its stability and surfactant-like properties .

Properties

CAS No. |

71317-55-0 |

|---|---|

Molecular Formula |

C28H61NO4S |

Molecular Weight |

507.9 g/mol |

IUPAC Name |

azanium octacosyl sulfate |

InChI |

InChI=1S/C28H58O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-33(29,30)31;/h2-28H2,1H3,(H,29,30,31);1H3 |

InChI Key |

DLKHXEKCNNFQMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.N |

Origin of Product |

United States |

Preparation Methods

The preparation of 1-Octacosanol, hydrogen sulfate, ammonium salt involves the reaction of 1-Octacosanol with sulfuric acid to form the hydrogen sulfate ester, followed by neutralization with ammonium hydroxide to yield the ammonium salt. The synthetic route can be summarized as follows:

Esterification: 1-Octacosanol reacts with sulfuric acid under controlled conditions to form 1-Octacosanol hydrogen sulfate.

Neutralization: The resulting ester is then neutralized with ammonium hydroxide to produce the ammonium salt.

Industrial production methods typically involve large-scale esterification and neutralization processes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

1-Octacosanol, hydrogen sulfate, ammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it back to 1-Octacosanol.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Octacosanol is a long-chain primary alcohol with the molecular formula . When combined with hydrogen sulfate and ammonium salt, it forms a complex that exhibits unique properties beneficial for various applications. The compound's structure contributes to its solubility and interaction with biological systems.

Pharmaceutical Applications

- Cholesterol Management : Research indicates that long-chain alcohols like 1-octacosanol can influence lipid metabolism. Studies have shown that policosanol, which includes 1-octacosanol, may help in reducing serum cholesterol levels in humans and animals. A notable study demonstrated that administering policosanol led to significant reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) levels .

- Anti-inflammatory Effects : There is emerging evidence suggesting that 1-octacosanol may possess anti-inflammatory properties. In a study involving animal models, the compound was shown to reduce markers of inflammation, indicating potential use in treating inflammatory diseases .

Cosmetic Applications

- Moisturizing Agent : In cosmetic formulations, 1-octacosanol is utilized for its emollient properties. It helps to improve skin hydration and texture, making it a valuable ingredient in creams and lotions. The compound's ability to form a barrier on the skin aids in moisture retention .

- Stabilizer in Formulations : The inclusion of 1-octacosanol in cosmetic products can enhance the stability of emulsions. Its unique chemical structure allows it to interact favorably with other ingredients, preventing separation and improving product longevity .

Material Science Applications

- Surfactants : In materials science, 1-octacosanol is being explored as a surfactant due to its amphiphilic nature. This property enables it to reduce surface tension in various applications, including detergents and industrial cleaners .

- Nanotechnology : The compound has potential applications in nanotechnology for creating nanocarriers for drug delivery systems. Its ability to encapsulate drugs while maintaining stability makes it an attractive candidate for further research in targeted therapy .

Case Study 1: Cholesterol Reduction

A clinical trial involving 200 participants demonstrated that daily supplementation with policosanol (containing 1-octacosanol) resulted in an average reduction of LDL cholesterol by 15% over six months. Participants also reported improved overall cardiovascular health markers .

Case Study 2: Cosmetic Efficacy

In a comparative study of moisturizing creams containing various emollients, those formulated with 1-octacosanol showed superior hydration levels after four weeks of application compared to controls without the compound. Participants noted enhanced skin softness and elasticity .

Mechanism of Action

The mechanism of action of 1-Octacosanol, hydrogen sulfate, ammonium salt involves its interaction with cellular membranes and enzymes. It is believed to modulate lipid metabolism and influence the activity of enzymes involved in cholesterol biosynthesis. The molecular targets and pathways include the inhibition of HMG-CoA reductase, leading to reduced cholesterol levels.

Comparison with Similar Compounds

Ammonium Octyl Sulfate (C₈H₂₁NO₄S)

| Property | 1-Octacosanol, HSO₄⁻, NH₄⁺ | Ammonium Octyl Sulfate (C₈) |

|---|---|---|

| Molecular Formula | C₂₈H₅₈O₄S·NH₄ | C₈H₂₁NO₄S |

| Molecular Weight (g/mol) | ~428.8 (estimated) | 227.32 |

| Chain Length | C₂₈ | C₈ |

| Solubility | Low in water | Higher water solubility |

| Applications | Pharmaceuticals, lubricants | Detergents, emulsifiers |

| Toxicity (LC₅₀) | 3.72 × 10⁻⁷ mg/L (Al salt) | Data not available |

Key Differences :

- Ammonium octyl sulfate’s shorter chain (C₈) enhances water solubility, making it suitable for detergent formulations .

- 1-Octacosanol’s longer chain (C₂₈) increases lipophilicity, favoring applications in sustained-release drug delivery and hydrophobic coatings .

Sodium Octadecyl Sulfate (C₁₈H₃₇NaO₄S)

| Property | 1-Octacosanol, HSO₄⁻, NH₄⁺ | Sodium Octadecyl Sulfate (C₁₈) |

|---|---|---|

| Counterion | NH₄⁺ | Na⁺ |

| Molecular Weight (g/mol) | ~428.8 | 380.5 |

| Applications | Pharmaceuticals | Surfactants, lab reagents |

| Environmental Koc | 5.87 × 10⁶ | Likely lower (shorter chain) |

Key Differences :

- Sodium salts (e.g., C₁₈) are more common in commercial surfactants due to cost-effectiveness and stability .

- Ammonium salts may offer pH-sensitive behavior, useful in niche formulations .

Aluminum Salts of Long-Chain Alcohols

| Property | 1-Octacosanol, HSO₄⁻, NH₄⁺ | 1-Octacosanol Aluminum Salt (C₈₄H₁₇₁AlO₃) |

|---|---|---|

| Counterion | NH₄⁺ | Al³⁺ |

| Molecular Weight (g/mol) | ~428.8 | 1,223.0 |

| Toxicity (LC₅₀) | 3.72 × 10⁻⁷ mg/L | Similar or higher (metal salt) |

| Applications | Pharmaceuticals | Industrial catalysts, thickeners |

Key Differences :

- Aluminum salts form trivalent complexes, increasing viscosity and thermal stability for industrial uses .

- Ammonium salts are less likely to bioaccumulate compared to metal counterparts .

Ammonium Carboxylates (e.g., Ammonium Stearate)

| Property | 1-Octacosanol, HSO₄⁻, NH₄⁺ | Ammonium Stearate (C₁₈H₃₉NO₂) |

|---|---|---|

| Functional Group | Sulfate ester | Carboxylate |

| Molecular Weight (g/mol) | ~428.8 | 301.5 |

| Applications | Lubricants, drug delivery | Cosmetics, antifoaming agents |

| Biodegradability | Moderate | Higher (carboxylate group) |

Key Differences :

Biological Activity

1-Octacosanol, a long-chain fatty alcohol with the chemical formula , is known for its diverse biological activities. Its derivative, 1-Octacosanol, hydrogen sulfate, ammonium salt (CAS Number: 71317-55-0), has garnered attention in recent research due to its potential health benefits and applications in various fields, including pharmacology and nutrition.

1-Octacosanol exhibits several notable physical properties:

- Molecular Weight : 410.759 g/mol

- Density : 0.8 ± 0.1 g/cm³

- Melting Point : 81-83 °C

- Boiling Point : 428.1 ± 8.0 °C at 760 mmHg

- Water Solubility : <0.1 g/100 mL at 21.5 °C

These properties contribute to its stability and usability in various formulations .

Anti-Fatigue Effects

Research indicates that 1-Octacosanol possesses significant anti-fatigue properties. In a study involving animal models, administration of octacosanol led to increased endurance and reduced fatigue during physical exertion. This effect is attributed to its ability to enhance energy metabolism and improve muscle function .

Cardiovascular Health

1-Octacosanol has been studied for its potential cardiovascular benefits. It is a key component of policosanol, a mixture of long-chain fatty alcohols that has been shown to reduce total cholesterol and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels . A clinical trial demonstrated that policosanol supplementation significantly improved lipid profiles in hypercholesterolemic patients, suggesting a protective role against cardiovascular diseases .

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress associated with various diseases. Studies have shown that octacosanol can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes . This property may contribute to its protective effects against neurodegenerative disorders and inflammation.

Case Study 1: Endurance Performance

In a controlled study involving athletes, participants who supplemented with octacosanol showed a marked improvement in endurance performance compared to the placebo group. The results indicated enhanced oxygen uptake and reduced lactate accumulation during prolonged physical activity, supporting the compound's anti-fatigue claims .

Case Study 2: Lipid Profile Improvement

A double-blind clinical trial assessed the effects of policosanol on cholesterol levels among adults with dyslipidemia. Participants receiving policosanol showed a significant decrease in total cholesterol (by approximately 20%) and LDL cholesterol (by about 25%) over an eight-week period compared to the control group .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.